molecular formula C25H27N3O3S B10971074 Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate

Cat. No.: B10971074
M. Wt: 449.6 g/mol
InChI Key: JCXNGFCIZIVPRG-UHFFFAOYSA-N
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Description

METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a piperazine ring, a benzhydryl group, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzhydryl group may interact with receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene carboxylate moiety, in particular, sets it apart from other similar compounds and may contribute to its unique reactivity and applications.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

methyl 2-[(4-benzhydrylpiperazine-1-carbonyl)amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H27N3O3S/c1-18-17-21(24(29)31-2)23(32-18)26-25(30)28-15-13-27(14-16-28)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3,(H,26,30)

InChI Key

JCXNGFCIZIVPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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